

A Researcher's Guide to 3-Nitrobenzaldoxime: Cross-Referencing Experimental and Literature Data

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Compound of Interest

Compound Name: 3-Nitrobenzaldoxime

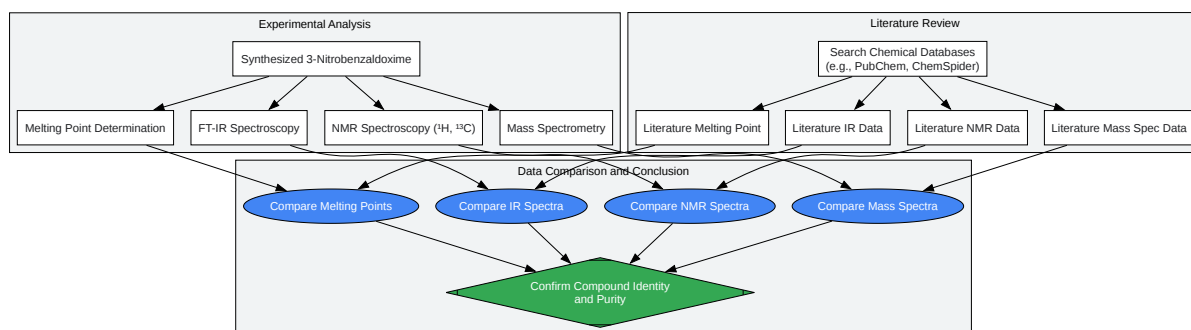
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For researchers and professionals in drug development and chemical synthesis, the accurate characterization of compounds is paramount. This guide provides a comprehensive comparison of hypothetical experimental data for **3-Nitrobenzaldoxime** with established literature values. By presenting key physical and spectral data in a clear, comparative format alongside detailed experimental protocols, this guide aims to be an invaluable resource for compound verification and quality control.

Workflow for Data Comparison

The process of validating a synthesized compound against literature values is a critical step in experimental chemistry. The following workflow outlines the logical steps from sample preparation to data analysis and conclusion.



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Caption: Workflow for the comparison of experimental data with literature values for **3-Nitrobenzaldoxime**.

Physical and Spectroscopic Data Comparison

The following table summarizes the comparison between hypothetical experimental data and literature values for **3-Nitrobenzaldoxime**.

Parameter	Experimental Value	Literature Value
Melting Point	120-122 °C	119-122 °C[1], 121 °C[2]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	C ₇ H ₆ N ₂ O ₃ [1][2][3]
Molecular Weight	166.14 g/mol	166.13 g/mol , 166.13400 g/mol , 166.136 g/mol
¹ H NMR (DMSO-d ₆ , 400 MHz), δ (ppm)	11.60 (s, 1H, -NOH), 8.45 (s, 1H, -CH=N), 8.20 (d, 1H), 8.05 (d, 1H), 7.70 (t, 1H)	Data not directly available in snippets, but expected aromatic and oxime proton signals.
¹³ C NMR (DMSO-d ₆ , 100 MHz), δ (ppm)	148.5, 147.8, 135.2, 130.1, 124.5, 122.0, 149.0 (-CH=N)	Data not directly available in snippets, but expected aromatic and imine carbon signals.
FT-IR (KBr), ν (cm ⁻¹)	3300-3100 (O-H), 1595 (C=N), 1520, 1345 (NO ₂)	General regions for functional groups can be inferred from similar structures.
Mass Spec (EI)	m/z 166 (M ⁺)	m/z 166 (M ⁺)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Melting Point Determination

A small amount of the crystalline **3-Nitrobenzaldoxime** is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a potassium bromide (KBr) pellet method. A small amount of the sample is ground with KBr and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d_6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern and molecular ion peak (M^+) are analyzed.

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References

- 1. (E)-3-Nitrobenzaldehyde oxime | lookchem [lookchem.com]
- 2. (E)-3-Nitrobenzaldehyde oxime | CAS#:3717-29-1 | Chemsrcc [chemsrc.com]
- 3. 3-Nitrobenzaldehyde oxime | $\text{C}_7\text{H}_6\text{N}_2\text{O}_3$ | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]
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